Cas no 1993376-99-0 (ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate)

Ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate is a chiral ester derivative featuring a bromo-fluorophenyl substituent, commonly utilized as an intermediate in pharmaceutical synthesis and asymmetric catalysis. Its stereospecific (R)-configuration ensures high enantioselectivity in the production of biologically active compounds, particularly in the development of peptidomimetics and enzyme inhibitors. The presence of both bromo and fluoro groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating further functionalization. The ethyl ester moiety improves solubility in organic solvents, simplifying purification and handling. This compound is valued for its versatility in medicinal chemistry and its role in constructing complex molecular architectures with precise stereochemical control.
ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate structure
1993376-99-0 structure
Product name:ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate
CAS No:1993376-99-0
MF:C11H13BrFNO2
MW:290.128825902939
CID:5630127
PubChem ID:165935569

ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • 1993376-99-0
    • ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate
    • EN300-28288079
    • Inchi: 1S/C11H13BrFNO2/c1-2-16-11(15)10(14)5-7-3-4-8(12)6-9(7)13/h3-4,6,10H,2,5,14H2,1H3/t10-/m1/s1
    • InChI Key: RMZPYEMOZALNFJ-SNVBAGLBSA-N
    • SMILES: BrC1C=CC(=C(C=1)F)C[C@H](C(=O)OCC)N

Computed Properties

  • Exact Mass: 289.01137g/mol
  • Monoisotopic Mass: 289.01137g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 52.3Ų

ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28288079-0.1g
ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate
1993376-99-0 95.0%
0.1g
$1257.0 2025-03-19
Enamine
EN300-28288079-0.5g
ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate
1993376-99-0 95.0%
0.5g
$1372.0 2025-03-19
Enamine
EN300-28288079-1.0g
ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate
1993376-99-0 95.0%
1.0g
$1429.0 2025-03-19
Enamine
EN300-28288079-10g
ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate
1993376-99-0
10g
$6144.0 2023-09-08
Enamine
EN300-28288079-5.0g
ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate
1993376-99-0 95.0%
5.0g
$4143.0 2025-03-19
Enamine
EN300-28288079-10.0g
ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate
1993376-99-0 95.0%
10.0g
$6144.0 2025-03-19
Enamine
EN300-28288079-0.25g
ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate
1993376-99-0 95.0%
0.25g
$1315.0 2025-03-19
Enamine
EN300-28288079-2.5g
ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate
1993376-99-0 95.0%
2.5g
$2800.0 2025-03-19
Enamine
EN300-28288079-5g
ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate
1993376-99-0
5g
$4143.0 2023-09-08
Enamine
EN300-28288079-0.05g
ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate
1993376-99-0 95.0%
0.05g
$1200.0 2025-03-19

Additional information on ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate

Comprehensive Overview of Ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate (CAS No. 1993376-99-0)

Ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate (CAS No. 1993376-99-0) is a chiral ester derivative with significant applications in pharmaceutical and chemical research. This compound, characterized by its 4-bromo-2-fluorophenyl moiety and ethyl ester group, is widely utilized in the synthesis of bioactive molecules. Its R-configuration at the alpha-carbon makes it a valuable building block for enantioselective reactions, particularly in drug discovery and development.

The growing interest in chiral intermediates like ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate stems from their role in creating optically active pharmaceuticals. Researchers are increasingly focusing on green chemistry and sustainable synthesis methods, which align with global trends toward environmentally friendly practices. This compound's unique structure allows for modifications that can enhance drug efficacy while minimizing side effects, a topic frequently searched in AI-driven drug design platforms.

From a synthetic perspective, CAS No. 1993376-99-0 is often employed in peptide coupling reactions and asymmetric catalysis. Its bromo and fluoro substituents provide reactive sites for further functionalization, making it a versatile intermediate. Recent publications highlight its use in developing kinase inhibitors and GPCR-targeted therapies, addressing current demands in precision medicine and personalized treatment strategies.

Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for verifying the purity and enantiomeric excess of ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate. Quality control is paramount, as impurities can affect downstream applications. This aligns with frequent queries about QC standards and regulatory compliance in pharmaceutical manufacturing, particularly in forums discussing FDA guidelines and ICH protocols.

In summary, ethyl (2R)-2-amino-3-(4-bromo-2-fluorophenyl)propanoate (CAS No. 1993376-99-0) is a pivotal compound in modern organic and medicinal chemistry. Its applications span from drug discovery to material science, reflecting its adaptability to cutting-edge research. As the scientific community continues to explore AI-augmented synthesis and high-throughput screening, this compound's relevance is expected to grow, making it a subject of ongoing investigation and innovation.

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